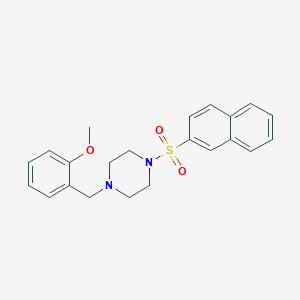

1-(2-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

説明

製法

1-(2-メトキシベンジル)-4-(ナフタレン-2-イルスルホニル)ピペラジンの合成は、通常、複数段階のプロセスを伴います。一般的な合成ルートには、以下のステップが含まれます。

ピペラジン環の形成: これは、適切なジアミンを環化することで実現できます。

2-メトキシベンジル基の導入: このステップでは、通常、塩基性条件下でピペラジン環を2-メトキシベンジルクロリドでアルキル化します。

ナフタレン-2-イルスルホニル基の付加: これは通常、スルホニル化によって行われ、ピペラジン誘導体を塩基の存在下でナフタレン-2-スルホニルクロリドと反応させます。

工業生産方法は異なる場合がありますが、一般的には収率、純度、コスト効率を最適化した同様の原則に従います。

特性

分子式 |

C22H24N2O3S |

|---|---|

分子量 |

396.5 g/mol |

IUPAC名 |

1-[(2-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |

InChI |

InChI=1S/C22H24N2O3S/c1-27-22-9-5-4-8-20(22)17-23-12-14-24(15-13-23)28(25,26)21-11-10-18-6-2-3-7-19(18)16-21/h2-11,16H,12-15,17H2,1H3 |

InChIキー |

PTXJKVRWAUKNAS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methoxyphenyl)methylpiperazine with naphthalene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

化学反応の分析

1-(2-メトキシベンジル)-4-(ナフタレン-2-イルスルホニル)ピペラジンは、いくつかの種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して実行できます。

置換: この化合物は、特にベンジル位とスルホニル位で求核置換反応を起こす可能性があります。

これらの反応の一般的な試薬と条件には以下が含まれます。

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

塩基: 水酸化ナトリウム、炭酸カリウム。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

1-(2-メトキシベンジル)-4-(ナフタレン-2-イルスルホニル)ピペラジンは、いくつかの科学研究に応用されています。

化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、生物学的巨大分子との潜在的な相互作用について研究されています。

医学: 特に腫瘍学の分野で、その潜在的な治療効果についての研究が進められています。

工業: 特定の特性を持つ新しい材料の開発に利用される可能性があります。

作用機序

類似の化合物との比較

1-(2-メトキシベンジル)-4-(ナフタレン-2-イルスルホニル)ピペラジンは、以下のような他のピペラジン誘導体と比較できます。

- 1-ベンジル-4-(ナフタレン-2-イルスルホニル)ピペラジン

- 1-(2-メトキシベンジル)-4-(フェニルスルホニル)ピペラジン

これらの化合物は、類似の構造的特徴を共有していますが、置換基が異なるため、化学反応性と生物活性に違いが見られます。

類似化合物との比較

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the naphthalene-2-sulfonyl group.

4-(Naphthalene-2-sulfonyl)piperazine: Similar structure but lacks the methoxyphenylmethyl group.

Uniqueness

1-[(2-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to the presence of both the methoxyphenylmethyl and naphthalene-2-sulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。